molecular formula C8H16Br2NP B14498891 1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine CAS No. 63074-34-0

1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine

Cat. No.: B14498891
CAS No.: 63074-34-0
M. Wt: 317.00 g/mol
InChI Key: LWHODVIFGCSWRC-UHFFFAOYSA-N
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Description

1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine: is an organophosphorus compound characterized by the presence of bromine, ethylene, and diethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine can be synthesized through a copper-mediated cross-coupling reaction between 1,1-dibromo-1-alkenes and dialkyl phosphites . This reaction allows for the substitution of both bromine atoms with hydrogen and a dialkoxyphosphoryl group, resulting in the formation of the desired compound.

Industrial Production Methods: The industrial production of this compound typically involves the use of efficient and stereoselective procedures, such as the copper-mediated cross-coupling reaction mentioned above. These methods are designed to ensure high yields and purity of the final product, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine is used as a building block in organic synthesis, particularly in the preparation of phosphine-containing compounds.

Biology: The compound’s potential biological activity is being explored, including its use as a ligand in coordination chemistry and its interactions with biological molecules.

Medicine: Research is ongoing to investigate the compound’s potential therapeutic applications, including its use as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, the compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine involves its interaction with molecular targets through its bromine and phosphine groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various chemical transformations. The compound’s ability to undergo substitution reactions makes it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Uniqueness: 1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine is unique due to the presence of both diethenyl and diethylamine groups, which confer distinct chemical properties and reactivity compared to other dibromo compounds

Properties

CAS No.

63074-34-0

Molecular Formula

C8H16Br2NP

Molecular Weight

317.00 g/mol

IUPAC Name

N-[dibromo-bis(ethenyl)-λ5-phosphanyl]-N-ethylethanamine

InChI

InChI=1S/C8H16Br2NP/c1-5-11(6-2)12(9,10,7-3)8-4/h7-8H,3-6H2,1-2H3

InChI Key

LWHODVIFGCSWRC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(C=C)(C=C)(Br)Br

Origin of Product

United States

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